Cas no 91619-25-9 (4-(morpholin-4-yl)benzene-1-sulfonamide)

4-(Morpholin-4-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a morpholine substituent, offering versatile applications in medicinal chemistry and organic synthesis. Its structural combination of a sulfonamide group and a morpholine ring enhances its potential as a key intermediate in the development of biologically active compounds, particularly in the design of enzyme inhibitors and receptor modulators. The compound exhibits favorable solubility and stability under standard conditions, facilitating its use in various synthetic protocols. Its well-defined reactivity profile makes it a valuable building block for constructing complex molecular architectures, particularly in pharmaceutical research targeting sulfonamide-based therapeutics. The presence of both electron-donating and electron-withdrawing groups contributes to its balanced physicochemical properties.
4-(morpholin-4-yl)benzene-1-sulfonamide structure
91619-25-9 structure
Product Name:4-(morpholin-4-yl)benzene-1-sulfonamide
CAS No:91619-25-9
MF:C10H14N2O3S
MW:242.294761180878
MDL:MFCD01880746
CID:4313769
PubChem ID:735435
Update Time:2025-10-29

4-(morpholin-4-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 4-(4-morpholinyl)-
    • 4-(morpholin-4-yl)benzene-1-sulfonamide
    • 4-morpholin-4-ylbenzenesulfonamide
    • SCHEMBL5722180
    • DB-138721
    • 91619-25-9
    • YJAKCUQBRSBCQO-UHFFFAOYSA-N
    • Oprea1_299806
    • EN300-1990141
    • 4-Morpholinobenzenesulfonamide
    • 4-(4-morpholinyl)benzenesulfonamide
    • MDL: MFCD01880746
    • Inchi: 1S/C10H14N2O3S/c11-16(13,14)10-3-1-9(2-4-10)12-5-7-15-8-6-12/h1-4H,5-8H2,(H2,11,13,14)
    • InChI Key: YJAKCUQBRSBCQO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N1CCOCC1)(N)(=O)=O

Computed Properties

  • Exact Mass: 242.07251349g/mol
  • Monoisotopic Mass: 242.07251349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 81Ų

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Additional information on 4-(morpholin-4-yl)benzene-1-sulfonamide

Introduction to 4-(morpholin-4-yl)benzene-1-sulfonamide (CAS No. 91619-25-9)

4-(morpholin-4-yl)benzene-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 91619-25-9, is a significant compound in the realm of pharmaceutical and biochemical research. This sulfonamide derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a morpholine moiety in its structure imparts specific physicochemical characteristics, making it a valuable candidate for further exploration in drug discovery and development.

The compound belongs to the sulfonamide class, a well-documented group of molecules known for their broad spectrum of biological activities. Sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the morpholine group at the para position of the benzene ring in 4-(morpholin-4-yl)benzene-1-sulfonamide introduces additional hydrogen bonding potential and modulates electronic effects, which can influence its interaction with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with higher precision. Studies suggest that the morpholine ring in 4-(morpholin-4-yl)benzene-1-sulfonamide can form stable hydrogen bonds with polar residues in protein targets, potentially enhancing its binding efficacy. This has opened up new avenues for designing molecules with improved pharmacological profiles.

In the context of drug discovery, 4-(morpholin-4-yl)benzene-1-sulfonamide has been explored as a lead compound for developing novel therapeutic agents. Its structural features make it a versatile scaffold for further modifications, allowing chemists to optimize its biological activity. For instance, modifications at the sulfonamide moiety or the morpholine ring can fine-tune its pharmacokinetic properties, such as solubility and metabolic stability.

One of the most compelling aspects of 4-(morpholin-4-yl)benzene-1-sulfonamide is its potential in addressing unmet medical needs. Research indicates that sulfonamide derivatives exhibit promising activity against various diseases, including cancer and infectious disorders. The unique combination of electronic and steric effects in 4-(morpholin-4-yl)benzene-1-sulfonamide makes it an attractive candidate for further investigation.

The synthesis of 4-(morpholin-4-yl)benzene-1-sulfonamide involves multi-step organic reactions, typically starting from commercially available precursors such as aniline derivatives and morpholine. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic strategies are crucial for producing sufficient quantities of the compound for both preclinical and clinical studies.

From a biochemical perspective, 4-(morpholin-4-yl)benzene-1-sulfonamide interacts with enzymes and receptors through non-covalent interactions. The morpholine ring contributes to hydrophobic interactions, while the sulfonamide group participates in hydrogen bonding and ionic interactions. Understanding these interactions is essential for designing molecules that can selectively target specific biological pathways without off-target effects.

The pharmacological evaluation of 4-(morpholin-4-yl)benzene-1-sulfonamide has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit certain enzymes involved in cancer progression, suggesting its potential as an anticancer agent. Additionally, preliminary data indicate that it may have anti-inflammatory properties by modulating cytokine production pathways.

The development of novel drug candidates is a complex process that requires rigorous testing to ensure safety and efficacy. 4-(morpholin-4-yl)benzene-1-sulfonamide is currently undergoing preclinical studies to assess its toxicity profile and pharmacokinetic behavior. These studies are essential for determining whether it can progress to clinical trials in humans.

The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how 4-(morpholin-4-yl)benzene-1-sulfonamide interacts with potential targets such as kinases and proteases. These simulations help researchers identify key binding residues and design analogs with enhanced activity.

In conclusion, 4-(morpholin-4-yl)benzene-1-sulfonamide (CAS No. 91619-25-9) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its sulfonamide core combined with a morpholine substituent offers multiple interaction points with biological targets, making it a valuable scaffold for drug development. As research continues, further insights into its mechanism of action and therapeutic potential are expected to emerge.

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